molecular formula C25H32N4O3 B2950157 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(4-methylphenyl)ethanediamide CAS No. 922120-12-5

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(4-methylphenyl)ethanediamide

Cat. No.: B2950157
CAS No.: 922120-12-5
M. Wt: 436.556
InChI Key: OVHMPNOKVVYHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(4-methylphenyl)ethanediamide is a synthetic ethanediamide derivative characterized by a 1-methyl-1,2,3,4-tetrahydroquinoline core linked to a morpholine ring and a 4-methylphenyl group. While direct data on its molecular formula and weight are unavailable in the provided evidence, its structure can be inferred from analogs (e.g., : C₂₁H₃₂N₄O₃ for a propyl-substituted variant).

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N'-(4-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3/c1-18-5-8-21(9-6-18)27-25(31)24(30)26-17-23(29-12-14-32-15-13-29)20-7-10-22-19(16-20)4-3-11-28(22)2/h5-10,16,23H,3-4,11-15,17H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHMPNOKVVYHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N’-(4-methylphenyl)ethanediamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ring.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

    Coupling with Ethanediamide: The final step involves coupling the tetrahydroquinoline-morpholine intermediate with ethanediamide using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.

    Receptor Binding: Its structure allows for interactions with various biological receptors, which can be exploited in the development of therapeutic agents.

Medicine

    Drug Development: Due to its potential biological activity, the compound is of interest in the development of new pharmaceuticals, particularly in the areas of oncology and neurology.

Industry

    Polymer Synthesis: The compound can be used as a building block in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism by which N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N’-(4-methylphenyl)ethanediamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Phenyl Substituent Heterocyclic Group Bioactivity Reference
Target Compound Not explicitly provided N/A 4-methylphenyl Morpholin-4-yl Inferred antimalarial
N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide Not provided N/A 4-fluorophenyl Piperidin-1-yl Unspecified
N-{2-[2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide Not provided N/A 4-methoxyphenyl Thiazolo-triazol Unspecified
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-propylethanediamide C₂₁H₃₂N₄O₃ 388.5 N-propyl Morpholin-4-yl Unspecified
QOD (N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) Not provided N/A Benzodioxol-5-yl None Falcipain inhibition

Key Comparative Insights

Substituent Effects on Bioactivity
  • 4-Methylphenyl vs. 4-Fluorophenyl ( vs. Fluorine’s electronegativity could also alter electronic interactions in target proteins.
  • This contrasts with the hydrophobic 4-methylphenyl group in the target compound.
Heterocyclic Modifications
  • Morpholin-4-yl vs. Piperidin-1-yl (Target Compound vs. ):
    Morpholine’s oxygen atom increases polarity, enhancing solubility and hydrogen-bonding capacity compared to piperidine. This could improve pharmacokinetic properties.
Bioactivity Trends
  • The QOD in demonstrates antimalarial activity via falcipain inhibition. The target compound’s structural similarity (tetrahydroquinoline core, ethanediamide linker) suggests analogous mechanisms, though experimental validation is required.

Research Implications and Limitations

Antimalarial Potential: The tetrahydroquinoline-morpholine scaffold aligns with known falcipain inhibitors, warranting further investigation.

SAR (Structure-Activity Relationship): Substituent variations (e.g., 4-methylphenyl vs. benzodioxol) highlight opportunities for optimizing potency and selectivity.

Synthetic Challenges: The morpholine and tetrahydroquinoline moieties may complicate synthesis, necessitating advanced methodologies (e.g., ’s triazine-based protocols).

Biological Activity

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(4-methylphenyl)ethanediamide is a compound of interest due to its potential biological activities. This compound features a complex structure that includes a tetrahydroquinoline moiety, which is known for its various pharmacological activities. Understanding the biological activity of this compound can provide insights into its therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C18H28N2C_{18}H_{28}N_{2}, and it has unique structural characteristics that contribute to its biological properties. The presence of the tetrahydroquinoline and morpholine groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₈H₂₈N₂
Molecular Weight284.44 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The tetrahydroquinoline structure is known to exhibit neuroprotective effects and may influence neurotransmitter systems.

Pharmacological Effects

Research indicates that compounds with similar structures have shown various pharmacological effects, including:

  • Antioxidant Activity : Compounds with tetrahydroquinoline derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Neuroprotective Effects : There is evidence suggesting that tetrahydroquinoline derivatives may protect against neurodegenerative diseases by modulating signaling pathways involved in neuronal survival.
  • Antidepressant Activity : Some studies have linked tetrahydroquinoline derivatives to antidepressant-like effects through their action on serotonin and dopamine receptors.

Case Studies

  • Neuroprotective Study : A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of tetrahydroquinoline derivatives. The results indicated that these compounds could reduce neuronal apoptosis in models of neurodegeneration, suggesting potential therapeutic applications for diseases such as Alzheimer's and Parkinson's disease .
  • Antioxidant Evaluation : In a comparative study on various tetrahydroquinoline derivatives, one compound demonstrated significant antioxidant activity in vitro, outperforming standard antioxidants like ascorbic acid. This suggests a promising role for this compound in preventing oxidative damage .
  • Behavioral Studies : A behavioral study assessed the antidepressant-like effects of related compounds in animal models. The findings revealed that these compounds significantly improved depressive symptoms through modulation of monoamine levels in the brain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.